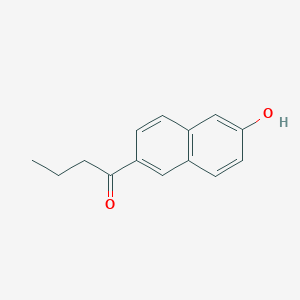
1-(6-Hydroxynaphthalen-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxynaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol It is a derivative of naphthalene, featuring a hydroxyl group at the 6th position and a butanone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Hydroxynaphthalen-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the acylation of 6-hydroxynaphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxynaphthalen-2-yl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-naphthoyl)butan-1-one or 1-(6-naphthyl)butanoic acid.
Reduction: Formation of 1-(6-hydroxynaphthalen-2-yl)butanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-(6-Hydroxynaphthalen-2-yl)butan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to metal ions such as copper (II), leading to changes in its fluorescence properties. This interaction is facilitated by the hydroxyl and carbonyl groups, which coordinate with the metal ions . Additionally, its potential therapeutic effects may involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1-(6-Hydroxynaphthalen-2-yl)butan-1-one can be compared with other similar compounds, such as:
1-(6-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with an ethanone group instead of a butanone group.
1-(6-Hydroxynaphthalen-2-yl)propan-1-one: Contains a propanone group, leading to variations in its chemical behavior and uses.
Properties
CAS No. |
110325-93-4 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(6-hydroxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C14H14O2/c1-2-3-14(16)12-5-4-11-9-13(15)7-6-10(11)8-12/h4-9,15H,2-3H2,1H3 |
InChI Key |
VFKBZAOTWQQXFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


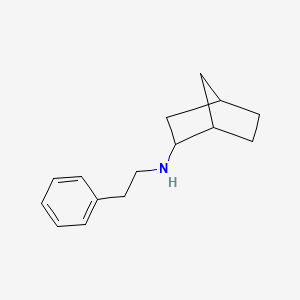
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)

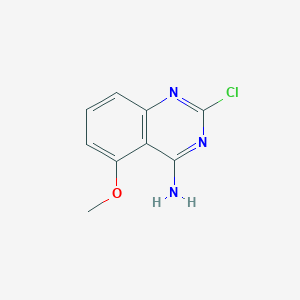

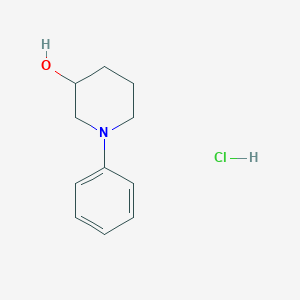
![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
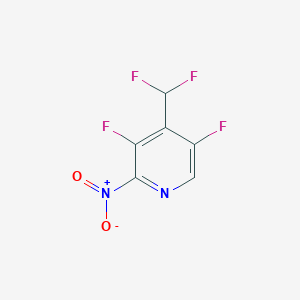

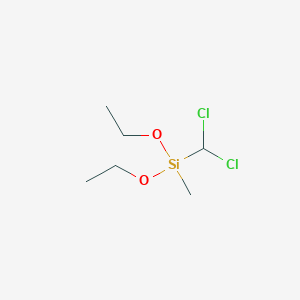
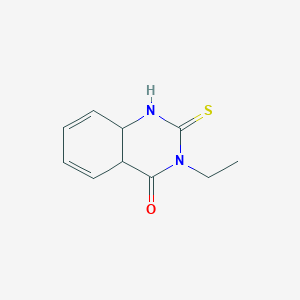
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)
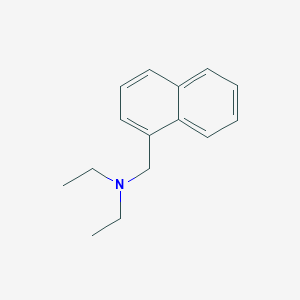
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
